

# Stannsoporfin in Neonatal Hyperbilirubinemia: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stannsoporfin (tin mesoporphyrin, SnMP) with alternative management strategies for neonatal hyperbilirubinemia, based on available clinical trial data. Stannsoporfin is a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolic pathway of heme that results in the production of bilirubin.[1] By blocking this enzyme, Stannsoporfin aims to reduce the production of bilirubin and, consequently, the severity of hyperbilirubinemia in newborns.

#### **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from two significant multicenter, randomized, placebo-controlled clinical trials of Stannsoporfin in term and near-term neonates.



| Clinical<br>Trial                              | Treatment<br>Group                             | Number of<br>Patients (n)                             | Primary<br>Outcome                                   | Result                             | p-value                 |
|------------------------------------------------|------------------------------------------------|-------------------------------------------------------|------------------------------------------------------|------------------------------------|-------------------------|
| NCT0188732<br>7[2][3][4][5][6]                 | Stannsoporfin<br>(3.0 mg/kg) +<br>Phototherapy | 30                                                    | Mean % change in Total Serum Bilirubin (TSB) at 48h  | -13% (95%<br>CI: -21.7 to<br>-3.2) | 0.013 (vs.<br>baseline) |
| Stannsoporfin<br>(4.5 mg/kg) +<br>Phototherapy | 31                                             | Mean % change in Total Serum Bilirubin (TSB) at 48h   | -10.5% (95%<br>CI: -19.4 to<br>-0.6)                 | 0.041 (vs.<br>baseline)            |                         |
| Placebo +<br>Phototherapy                      | 30                                             | Mean % change in Total Serum Bilirubin (TSB) at 48h   | +17.5% (95%<br>CI: 5.6 to<br>30.7)                   | 0.004 (vs.<br>baseline)            | -                       |
| Bhutani et al.<br>[7][8]                       | Stannsoporfin<br>(4.5 mg/kg)                   | 87                                                    | Mean % change in Total Bilirubin (TB) at 3 to 5 days | +8%                                | <0.001 (vs.<br>sham)    |
| Sham<br>injection                              | 89                                             | Mean % change in Total Bilirubin (TB) at 3 to 5 days  | +47%                                                 |                                    |                         |
| Stannsoporfin<br>(4.5 mg/kg)                   | 87                                             | Mean % change in Total Bilirubin (TB) at 7 to 10 days | -18%                                                 | <0.001 (vs.<br>sham)               | _                       |



| Sham<br>injection            | 89 | Mean % change in Total Bilirubin (TB) at 7 to 10 days | +7.1%  |               |
|------------------------------|----|-------------------------------------------------------|--------|---------------|
| Stannsoporfin<br>(4.5 mg/kg) | 87 | Duration of<br>Phototherapy                           | Halved | Not specified |
| Sham injection               | 89 | Duration of<br>Phototherapy                           |        |               |

# Experimental Protocols NCT01887327: Stannsoporfin with Phototherapy for Hemolytic Hyperbilirubinemia

- Study Design: This was a multicenter, placebo-controlled, double-blind, phase 2b randomized controlled trial.[2][3][4]
- Patient Population: The study enrolled 91 newborns between 35 and 42 weeks of gestational age who had hyperbilirubinemia due to hemolysis and had been started on phototherapy.[2]
   [3][4]
- Intervention: Patients were randomized to one of three groups: a single intramuscular injection of Stannsoporfin at a dose of 3.0 mg/kg, 4.5 mg/kg, or a placebo injection. The injection was administered within 30 minutes of initiating phototherapy.[2][3][4]
- Primary Outcome: The primary efficacy endpoint was the change in total serum bilirubin (TSB) levels at 48 hours after the injection.[2][3][4]
- Key Findings: Both doses of Stannsoporfin, when combined with phototherapy, resulted in a significant decrease in TSB levels at 48 hours compared to a significant increase in the placebo group.[2][3][4] The decreases in the Stannsoporfin groups were statistically significant compared to the control group (p < 0.0001).[2][3][4]</li>



## Bhutani et al.: Stannsoporfin to Prevent Neonatal Hyperbilirubinemia

- Study Design: This was a masked, placebo-controlled, multicenter trial.[7][8]
- Patient Population: The study included 213 newborns of ≥35 weeks gestational age whose predischarge transcutaneous bilirubin (TcB) screening was above the 75th percentile.[7][8]
- Intervention: Newborns were randomized to receive either a single intramuscular injection of Stannsoporfin (4.5 mg/kg) or a sham injection at a median age of 30 hours.[7][8]
- Primary Outcome: The study assessed the efficacy of Stannsoporfin in reducing total bilirubin (TB) levels and the duration of phototherapy required.[7][8]
- Key Findings: A single dose of Stannsoporfin significantly reversed the natural trajectory of
  rising bilirubin levels within 12 hours of administration.[7] At 3 to 5 days of age, the increase
  in TB was sixfold lower in the Stannsoporfin-treated group compared to the sham-treated
  group.[7] Furthermore, the duration of phototherapy was halved in the infants who received
  Stannsoporfin.[7][8]

## Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of action of Stannsoporfin.



#### **Experimental Workflow**



Click to download full resolution via product page



Caption: Generalized workflow of Stannsoporfin clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. reference.medscape.com [reference.medscape.com]
- 2. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Stannsoporfin with phototherapy to treat hyperbilirubinemia in newborn hemolytic disease | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trial of tin mesoporphyrin to prevent neonatal hyperbilirubinemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stannsoporfin in Neonatal Hyperbilirubinemia: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614768#meta-analysis-of-clinical-trials-involving-stannsoporfin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com